molecular formula C12H12N4O B11237158 7-(Furan-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11237158
M. Wt: 228.25 g/mol
InChI Key: XNFIBMNPFNCDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(FURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a furan ring and a triazolopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(FURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:

    Starting Materials: Furan-2-carbaldehyde, isopropylamine, and a suitable triazole precursor.

    Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives.

    Reduction: Reduction of the triazole ring can lead to different hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Hydrogenated triazole derivatives.

    Substitution Products: Various substituted furans depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.

Biology

    Biological Activity: Potential use as antimicrobial, antifungal, or anticancer agents.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to their biological activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(FURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves interaction with specific molecular targets such as enzymes or receptors. The furan and triazolopyrimidine moieties can bind to active sites, inhibiting or modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(FURAN-2-YL)-2-(METHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(THIOPHEN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

  • Structural Features : The presence of the furan ring and the specific substitution pattern.
  • Biological Activity : Unique interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

7-(furan-2-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H12N4O/c1-8(2)11-14-12-13-6-5-9(16(12)15-11)10-4-3-7-17-10/h3-8H,1-2H3

InChI Key

XNFIBMNPFNCDHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.